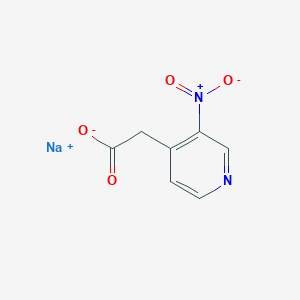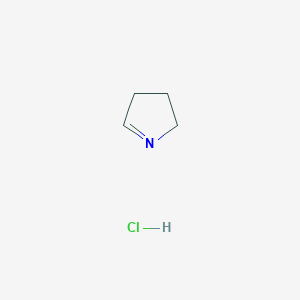
3,4-Dihydro-2H-pyrrolehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-pyrrolehydrochloride is a heterocyclic organic compound with the molecular formula C4H8ClN. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrrolehydrochloride typically involves the reduction of pyrrole derivatives. One common method is the catalytic hydrogenation of pyrrole in the presence of hydrochloric acid, which yields this compound . Another approach involves the reduction of pyrrole using sodium borohydride (NaBH4) in an acidic medium .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is common in these processes to facilitate the hydrogenation reaction .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2H-pyrrolehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrrole and its derivatives.
Reduction: Saturated amines.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-pyrrolehydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-2H-pyrrolehydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to bioactive compounds that modulate enzyme activity, receptor binding, and signal transduction pathways . The exact mechanism depends on the specific derivative and its target .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: The parent compound, which is more aromatic and less reactive.
2,5-Dihydro-1H-pyrrole: Another dihydropyrrole derivative with different reactivity and applications.
3,4-Dihydro-2H-pyran: A structurally similar compound with an oxygen atom instead of nitrogen, used in different chemical contexts.
Uniqueness
3,4-Dihydro-2H-pyrrolehydrochloride is unique due to its specific reactivity profile, which allows it to participate in a variety of chemical reactions. Its ability to serve as an intermediate in the synthesis of diverse organic compounds makes it particularly valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C4H8ClN |
|---|---|
Peso molecular |
105.56 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-pyrrole;hydrochloride |
InChI |
InChI=1S/C4H7N.ClH/c1-2-4-5-3-1;/h3H,1-2,4H2;1H |
Clave InChI |
FQHKVJXHFTZBOU-UHFFFAOYSA-N |
SMILES canónico |
C1CC=NC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
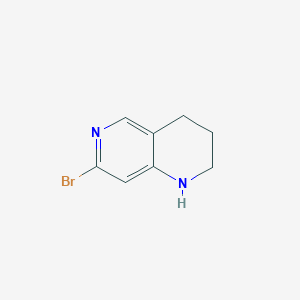
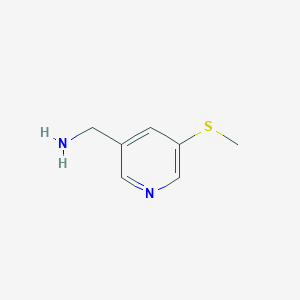

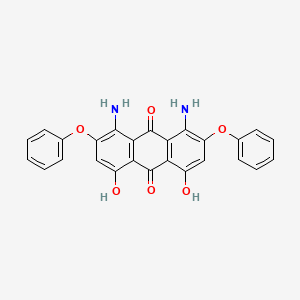
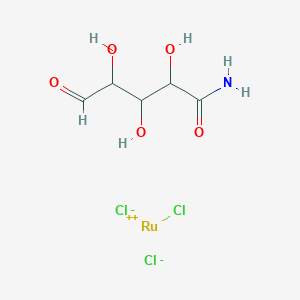

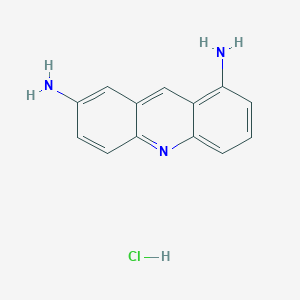

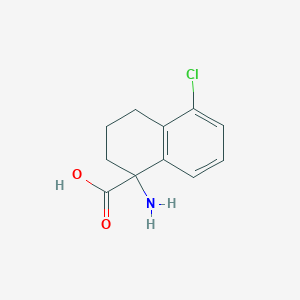
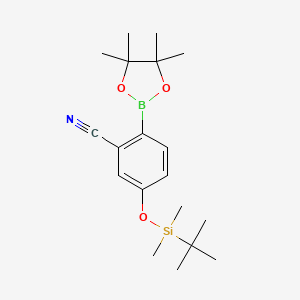
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)
